molecular formula C14H16O B13582559 3-(4-Methylphenyl)spiro[3.3]heptan-1-one

3-(4-Methylphenyl)spiro[3.3]heptan-1-one

Cat. No.: B13582559
M. Wt: 200.28 g/mol
InChI Key: CYNHCHOCSBAZKG-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)spiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, which includes a spiro[33]heptane core substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)spiro[3.3]heptan-1-one can be achieved through several methods. One notable approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds via a strain-relocating semipinacol rearrangement in the presence of acid, leading to the formation of the spiro[3.3]heptan-1-one core .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Methylphenyl)spiro[3.3]heptan-1-one has several applications in scientific research:

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-(4-methylphenyl)spiro[3.3]heptan-3-one

InChI

InChI=1S/C14H16O/c1-10-3-5-11(6-4-10)12-9-13(15)14(12)7-2-8-14/h3-6,12H,2,7-9H2,1H3

InChI Key

CYNHCHOCSBAZKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)C23CCC3

Origin of Product

United States

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